H-Ser-Leu-Leu-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next coupling reaction.
Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of the second leucine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ser-Leu-Leu-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .
Scientific Research Applications
H-Ser-Leu-Leu-OH has several scientific research applications, including:
Biochemistry: It is used as a model peptide for studying protein structure and function.
Pharmaceuticals: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.
Materials Science: It is utilized in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of H-Ser-Leu-Leu-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The serine residue can participate in hydrogen bonding and other interactions, while the leucine residues contribute to hydrophobic interactions. These interactions can influence the biological activity and stability of the peptide .
Comparison with Similar Compounds
Similar Compounds
H-Ser-Leu-Ile-Gly-Arg-Leu-OH: Another tripeptide with similar structural features but different amino acid composition.
Iturin: A lipopeptide with antifungal properties, differing in its fatty acid residue and cyclic structure.
Uniqueness
H-Ser-Leu-Leu-OH is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of two leucine residues contributes to its hydrophobic character, while the serine residue allows for potential hydrogen bonding and interactions with other molecules .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLONWHIORGALA-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427222 | |
Record name | CTK0G7128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-74-5 | |
Record name | CTK0G7128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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